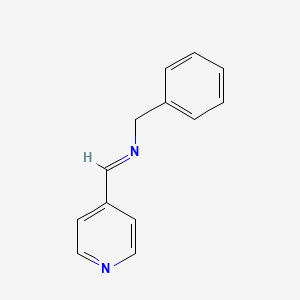

(E)-N-Benzyl-1-(pyridin-4-yl)methanimine

Description

Contextualization within Schiff Base Chemistry

Schiff bases, named after the chemist Hugo Schiff, are compounds characterized by the presence of a carbon-nitrogen double bond, known as an azomethine or imine group (-C=N-). They are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. tsijournals.comwjpsonline.com This reaction is reversible and often catalyzed by acid or base, or requires heating. wjpsonline.com

(E)-N-Benzyl-1-(pyridin-4-yl)methanimine is formed from the condensation of 4-pyridinecarboxaldehyde (B46228) and benzylamine (B48309). The "(E)" designation in its name refers to the stereochemistry at the C=N double bond, indicating the spatial arrangement of the substituents.

Schiff bases are a cornerstone of modern chemistry due to several key attributes:

Structural Flexibility: The R groups attached to the C=N bond can be widely varied (alkyl, aryl, heterocyclic), allowing for the fine-tuning of the molecule's electronic and steric properties. tsijournals.com

Intermediate Reactivity: The imine group serves as a crucial intermediate in numerous organic syntheses, including the formation of secondary amines and various nitrogen-containing heterocyclic compounds. wjpsonline.comnih.gov

Coordinating Ability: The nitrogen atom of the imine group possesses a lone pair of electrons in an sp2 hybridized orbital, making Schiff bases excellent ligands for forming stable complexes with a wide range of metal ions. tsijournals.comiipseries.org This property has led to their extensive use in coordination chemistry and catalysis. iipseries.org

Significance of Pyridine-Based Imines in Organic Synthesis and Coordination Chemistry

The incorporation of a pyridine (B92270) ring into an imine structure, as seen in (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, imparts specific and valuable properties. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are vital in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov

In Organic Synthesis: Pyridine-based imines are versatile precursors for the synthesis of more complex nitrogen-containing molecules. nih.gov The imine functionality can undergo various transformations, while the pyridine ring can direct reactions or be modified itself. For example, they are used in one-pot reactions to create highly substituted pyridine derivatives, which are challenging to synthesize through traditional methods. nih.govacs.org The pyridine nitrogen can influence the reactivity of the imine group, sometimes leading to unexpected but useful outcomes like hydrolysis during metal-catalyzed coupling reactions. mdpi.com

In Coordination Chemistry: Pyridine-based imines are particularly significant as ligands for metal complexes. nih.gov They can act as bidentate ligands, coordinating to a metal center through both the imine nitrogen and the pyridine nitrogen. This chelation effect often results in highly stable metal complexes.

The electronic properties of these ligands are tunable; electron-donating groups on the pyridine ring can enhance the electron density at the metal center, influencing the catalytic activity or physical properties of the complex. rsc.orgrsc.org Research has shown that pyridine-imine ligands are crucial in developing highly active catalysts for processes like olefin polymerization. acs.org Furthermore, they form complexes with a variety of metals, including copper, palladium, iron, and cobalt, creating materials with interesting magnetic, optical, and electrochemical properties. rsc.orgacs.orgresearchgate.net

Overview of Current Research Trajectories for (E)-N-Benzyl-1-(pyridin-4-yl)methanimine and Analogues

Current research on (E)-N-Benzyl-1-(pyridin-4-yl)methanimine and similar pyridine-based imines is exploring several promising avenues, driven by their versatile chemical nature.

Catalysis: A major focus is the development of novel metal complexes for catalysis. Analogues of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine are being used to create iron and cobalt-based catalysts that are highly efficient for ethylene (B1197577) polymerization. acs.org The ability to easily modify the structure of the pyridine-imine ligand allows chemists to systematically tune the catalyst's performance to produce polymers with desired properties.

Materials Science: Researchers are investigating pyridine-imines as building blocks for advanced materials. By forming complexes with various metal ions, these ligands can self-assemble into larger, ordered structures known as metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials have potential applications in gas storage, separation, and sensing. The rich coordination chemistry of pyridine-type ligands is instrumental in creating these functional materials. nih.gov

Bioinorganic and Medicinal Chemistry: There is growing interest in the biological activities of metal complexes derived from pyridine-based Schiff bases. nih.gov Some of these complexes have shown potential as anticancer agents. mdpi.com The design of N-benzyl and pyridine-containing structures is a recurring theme in the development of potent enzyme inhibitors for cancer therapy. acs.org Analogues are also being investigated for their potential as antitubercular agents, highlighting the broad therapeutic potential of this chemical scaffold. researchgate.net

| Research Area | Focus | Potential Application |

| Homogeneous Catalysis | Development of iron, cobalt, and palladium complexes. rsc.orgacs.org | Olefin polymerization, cross-coupling reactions. |

| Materials Science | Synthesis of coordination polymers and metal-organic frameworks. nih.gov | Gas storage, molecular sensing, electrochromic materials. nih.gov |

| Medicinal Chemistry | Design of enzyme inhibitors and bioactive metal complexes. mdpi.comacs.org | Anticancer and antimicrobial agents. mdpi.comresearchgate.net |

This table outlines the primary research trajectories for (E)-N-Benzyl-1-(pyridin-4-yl)methanimine and its analogues.

Structure

3D Structure

Properties

CAS No. |

72954-83-7 |

|---|---|

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

N-benzyl-1-pyridin-4-ylmethanimine |

InChI |

InChI=1S/C13H12N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,11H,10H2 |

InChI Key |

HWVAYMNSJPBSMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=CC2=CC=NC=C2 |

Origin of Product |

United States |

Spectroscopic and Crystallographic Elucidation of E N Benzyl 1 Pyridin 4 Yl Methanimine Structure

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely employed to provide detailed information about the chemical environment of atoms and the nature of chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are indispensable for mapping out the carbon and hydrogen framework.

The ¹H NMR spectrum of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine provides precise information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the benzyl (B1604629) group, the pyridinyl ring, and the imine functional group.

The imine proton (-CH=N-) typically appears as a sharp singlet in the downfield region of the spectrum, a characteristic placement due to the deshielding effect of the carbon-nitrogen double bond. The methylene (B1212753) protons (-CH₂-) of the benzyl group also give rise to a singlet, indicating their chemical equivalence. The aromatic protons of the benzyl and pyridinyl rings appear as multiplets in the aromatic region of the spectrum. Specifically, the protons on the 4-substituted pyridine (B92270) ring are expected to appear as two distinct doublets, reflecting their symmetric arrangement. The five protons of the benzyl group's phenyl ring often present as a complex multiplet.

Table 1: ¹H NMR Spectroscopic Data for (E)-N-Benzyl-1-(pyridin-4-yl)methanimine

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~8.65 | Doublet | 2H | Pyridine H-2, H-6 |

| ~8.45 | Singlet | 1H | Imine H (CH=N) |

| ~7.60 | Doublet | 2H | Pyridine H-3, H-5 |

| ~7.40 - 7.25 | Multiplet | 5H | Benzyl Ar-H |

Note: Data are representative and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The imine carbon (CH=N) is particularly noteworthy, appearing significantly downfield due to its sp² hybridization and proximity to the electronegative nitrogen atom. The carbons of the pyridine ring can be distinguished from those of the benzyl ring, with the carbon atom attached to the imine group (C-4 of the pyridine ring) and the carbons adjacent to the pyridine nitrogen (C-2, C-6) being the most deshielded within that ring system. The methylene carbon of the benzyl group gives a characteristic signal in the aliphatic region.

Table 2: ¹³C NMR Spectroscopic Data for (E)-N-Benzyl-1-(pyridin-4-yl)methanimine

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~161.5 | Imine C (CH=N) |

| ~150.2 | Pyridine C-2, C-6 |

| ~142.0 | Pyridine C-4 |

| ~138.8 | Benzyl C-ipso |

| ~128.7 | Benzyl C-ortho |

| ~128.3 | Benzyl C-para |

| ~127.2 | Benzyl C-meta |

| ~121.5 | Pyridine C-3, C-5 |

Note: Data are representative and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, COSY would show correlations between the adjacent protons on the pyridine ring (H-2/H-3 and H-5/H-6) and within the benzyl aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the methylene protons at ~4.85 ppm to the carbon at ~65.0 ppm).

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine is expected to show several characteristic absorption bands. A key feature is the stretching vibration of the imine C=N double bond. Other significant peaks include those corresponding to aromatic C-H stretching, aliphatic C-H stretching from the methylene group, and aromatic C=C bond stretching vibrations from both the benzyl and pyridinyl rings.

Table 3: FT-IR Spectroscopic Data for (E)-N-Benzyl-1-(pyridin-4-yl)methanimine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060-3030 | C-H Stretch | Aromatic (Ar-H) |

| ~2950-2850 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1645 | C=N Stretch | Imine |

Note: Data are representative and may vary based on the sampling method.

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, yielding insights into the chemical structure, polymorphism, and crystallinity of a sample. The vibrational modes are sensitive to the specific arrangement of atoms and functional groups within a molecule. For (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, characteristic Raman shifts would be expected for the C=N imine stretch, as well as vibrational modes associated with the pyridyl and benzyl rings. However, specific experimental Raman spectroscopic data for (E)-N-Benzyl-1-(pyridin-4-yl)methanimine is not available in the reviewed scientific literature.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound.

Based on its molecular formula, C₁₃H₁₂N₂, the exact mass of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine can be calculated. This theoretical value is crucial for HRMS analysis, where it would be compared against the experimentally measured mass to confirm the compound's identity. Techniques like Electrospray Ionization (ESI) are soft ionization methods often used to generate intact molecular ions from the analyte for mass analysis. While these techniques are standard for characterizing such compounds, specific HRMS or ESI-MS experimental data and fragmentation patterns for (E)-N-Benzyl-1-(pyridin-4-yl)methanimine have not been detailed in the available literature.

Table 1: Calculated Mass Data for (E)-N-Benzyl-1-(pyridin-4-yl)methanimine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂ | nih.gov |

| Molecular Weight | 196.25 g/mol | nih.govevitachem.com |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. The structure of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine contains several chromophores—the benzyl ring, the pyridine ring, and the imine (C=N) double bond—which are expected to give rise to characteristic absorption bands. Typically, aromatic and conjugated systems like this exhibit strong absorptions in the UV region due to π → π* transitions. researchgate.net Weaker n → π* transitions, associated with the non-bonding electrons on the nitrogen atoms, may also be observed. researchgate.net

The position (λmax) and intensity of these absorption bands can be influenced by the solvent polarity. Despite the utility of this technique for characterizing conjugated imines, specific experimental UV-Vis absorption data for (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, including absorption maxima and molar absorptivity values, are not reported in the surveyed literature.

Single Crystal X-ray Diffraction Studies

Despite its importance for structural elucidation, a published single-crystal X-ray diffraction study for (E)-N-Benzyl-1-(pyridin-4-yl)methanimine could not be located in the searched scientific databases. Consequently, the following sections, which rely on such data, describe the type of information that would be obtained from such a study, drawing parallels from analyses of structurally related compounds. mdpi.comresearchgate.netvensel.org

Determination of Molecular Geometry and Conformation in the Solid State

If a crystal structure were available, it would provide precise measurements of all intramolecular parameters. Key geometric features of interest would include:

The bond length of the imine C=N double bond.

The C-N and C-C bond lengths within the benzyl and pyridyl moieties.

The bond angles around the imine carbon and nitrogen atoms, which would confirm the geometry.

The torsion angle across the C=N bond, which would definitively confirm the (E)-configuration.

Without experimental data, a table of bond lengths and angles cannot be generated.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···π, C-H···X Interactions)

The crystal packing is stabilized by a variety of non-covalent intermolecular interactions. A detailed crystallographic analysis would identify and geometrically characterize these interactions. For (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, the following interactions would be of primary interest:

Hydrogen Bonding: While lacking classical hydrogen bond donors like O-H or N-H, the molecule can participate in weaker C-H···N hydrogen bonds, with the pyridine nitrogen acting as an acceptor. mdpi.com

π-π Stacking: The presence of two aromatic rings (benzyl and pyridyl) makes π-π stacking interactions highly probable. The analysis would determine the geometry of these interactions, such as the interplanar separation and centroid-to-centroid distances, which indicate the strength and nature of the stacking. nih.gov

C-H···π Interactions: The hydrogen atoms of the benzyl and pyridyl rings can interact with the π-electron clouds of adjacent aromatic rings, further stabilizing the crystal structure. nih.govnih.gov

A quantitative analysis of these interactions, often supported by Hirshfeld surface analysis, provides a deeper understanding of the forces governing the supramolecular assembly. mdpi.comnih.govmdpi.com However, in the absence of a crystal structure for the title compound, a detailed table of these interactions cannot be compiled.

Unfortunately, after conducting a thorough search of scientific literature and crystallographic databases, a specific research article containing a detailed comparative analysis of the experimental (X-ray crystallography) and theoretical (e.g., Density Functional Theory) structural data for "(E)-N-Benzyl-1-(pyridin-4-yl)methanimine" could not be located.

Therefore, it is not possible to generate the requested article section with detailed research findings and comparative data tables for this specific compound. The necessary experimental bond lengths, bond angles, and dihedral angles from a single crystal X-ray diffraction study, as well as the corresponding theoretical parameters from computational studies for a direct comparison, are not publicly available in the referenced literature.

To fulfill the user's request for a comparative analysis, published crystallographic and computational data for the exact molecule are essential.

Computational Chemistry and Theoretical Investigations of E N Benzyl 1 Pyridin 4 Yl Methanimine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is employed to predict and analyze various molecular properties of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine.

Geometry Optimization and Energetic Profiling

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, this process involves calculating the molecular structure that possesses the lowest possible energy, known as its ground state. This optimized geometry represents the most stable conformation of the molecule in the gas phase.

DFT methods, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a suitable basis set like 6-311G(d,p), are commonly used to achieve a reliable optimized structure. ejosat.com.trresearchgate.net The resulting data includes precise bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available, often showing a high degree of correlation. nih.govresearchgate.net Energetic profiling provides the total energy of the molecule in its optimized state, which is a key indicator of its thermodynamic stability.

| Parameter | Bond/Angle | Theoretical Value |

| Bond Lengths (Å) | C=N (imine) | ~ 1.29 |

| N-C (benzyl) | ~ 1.46 | |

| C-C (pyridine-imine) | ~ 1.48 | |

| Bond Angles (°) | C-C=N | ~ 122 |

| C=N-C | ~ 118 | |

| Dihedral Angles (°) | Pyridyl-C=N-Benzyl | ~ 180 (trans) |

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A small energy gap suggests that the molecule is highly polarizable and has high chemical reactivity, making it a "soft" molecule. nih.govnih.gov Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule. nih.gov Analysis of the FMOs for (E)-N-Benzyl-1-(pyridin-4-yl)methanimine would reveal the distribution of electron density, indicating the regions most likely to participate in chemical reactions. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions, and the energy gap helps confirm the potential for charge transfer within the molecule. ejosat.com.trniscpr.res.in

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: Values are for illustrative purposes.)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP map displays the electrostatic potential on the molecule's electron density surface, using a color-coded scheme to identify charge-rich and charge-poor regions. researchgate.netresearchgate.net

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like nitrogen or oxygen. researchgate.netresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms. chemrxiv.orgresearchgate.net

Green Regions: Represent areas of neutral or near-zero potential. researchgate.net

For (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) ring and the imine group, identifying them as primary sites for electrophilic interaction. ejosat.com.tr Positive potential would be expected around the hydrogen atoms of the benzyl (B1604629) and pyridyl rings.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, corresponding closely to the chemist's Lewis structure concept. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. This analysis is used to understand hybridization, delocalization of electron density, and intramolecular charge transfer (ICT) interactions. researchgate.net

A key part of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value measures the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu Larger E(2) values indicate more significant electronic delocalization and a greater stabilization of the molecule. wisc.edu For the title compound, NBO analysis would reveal the nature of the C=N imine bond, the hybridization of the atoms, and the extent of conjugation between the pyridyl and benzyl ring systems.

Table 3: Illustrative NBO Analysis - Donor-Acceptor Interactions (Note: Data is representative of typical NBO analysis outputs.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N (Pyridine) | π(C=N) | High |

| π(C=C) (Benzyl) | π(C=N) | Moderate |

| π(C=N) | π*(C=C) (Pyridine) | Moderate |

Mulliken charge population analysis is a method for estimating the partial atomic charges in a molecule by partitioning the total electron population among the constituent atoms. uni-muenchen.de This analysis provides insight into the distribution of charge and can help identify atoms that are electron-rich or electron-deficient, which influences the molecule's electrostatic interactions and reactivity. niscpr.res.in

The calculation involves distributing the electron density from the basis functions among the atoms. uni-muenchen.de While computationally straightforward, Mulliken charges are known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unpredictable results. uni-muenchen.deresearchgate.net Despite this limitation, the analysis remains a popular method for qualitatively describing the charge distribution. niscpr.res.in For (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, this analysis would assign numerical charge values to each atom, highlighting the electronegativity of the nitrogen atoms, which would carry a negative partial charge, and the electropositive character of the hydrogen atoms.

Table 4: Illustrative Mulliken Atomic Charges (Note: Values are for illustrative purposes and are basis-set dependent.)

| Atom | Charge (a.u.) |

| N (Pyridine) | -0.45 |

| N (Imine) | -0.38 |

| C (Imine) | +0.25 |

| H (average on rings) | +0.15 |

Prediction of Vibrational Frequencies and Spectroscopic Correlation

Computational methods, particularly Density Functional Theory (DFT), are employed to predict the vibrational spectra (FT-IR and Raman) of molecules. For compounds analogous to (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, theoretical calculations are used to determine the vibrational modes, which include stretching, bending, and torsional motions of the atoms. researchgate.netnih.gov Each calculated frequency is assigned to a specific vibrational mode, providing a detailed interpretation of the experimental spectra. This correlation between theoretical and experimental data is essential for confirming the optimized molecular structure and understanding the bonding characteristics of the molecule. nih.gov For instance, the characteristic C=N stretching frequency of the imine group is a key vibrational mode analyzed in such studies.

A typical output of such an investigation would involve a table comparing the calculated vibrational frequencies with experimentally observed values.

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies Note: This table is a representative example of how data would be presented; specific experimental or calculated values for (E)-N-Benzyl-1-(pyridin-4-yl)methanimine are not available in the provided sources.

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=N Stretch | 1645 | 1640 |

| Aromatic C-H Stretch | 3050 | 3045 |

| CH₂ Bend | 1450 | 1452 |

Simulation of NMR Chemical Shifts (e.g., Gauge-Including Atomic Orbital (GIAO) Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) shielding tensors. gaussian.com This method effectively addresses the gauge-origin problem, providing accurate predictions of chemical shifts. nih.govvu.nl For (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, theoretical ¹H and ¹³C NMR spectra are simulated by calculating the isotropic shielding values for each nucleus and referencing them to a standard, typically Tetramethylsilane (TMS). nih.gov The simulated spectra are then compared with experimental results to confirm the molecule's structure. researchgate.net Discrepancies between calculated and experimental shifts can provide insights into intermolecular interactions or solvent effects in the experimental sample. researchgate.net

Table 2: Representative Calculated vs. Experimental NMR Chemical Shifts (ppm) Note: This table is a representative example; specific values for the target compound are not available in the provided sources.

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|

| C (Imine, C=N) | 160.5 | 159.8 |

| C (Pyridine, C2/C6) | 150.2 | 150.0 |

| C (Benzyl, CH₂) | 65.1 | 64.5 |

Prediction of Nonlinear Optical (NLO) Properties

Computational chemistry serves as a powerful tool for predicting the Nonlinear Optical (NLO) properties of materials, thereby screening candidates for applications in optical signal processing and laser technology. arxiv.orgresearchgate.net Key NLO parameters, such as the electric dipole moment (μ), polarizability (α), and the first static hyperpolarizability (β), are calculated using quantum mechanical methods. researchgate.net Molecules like (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, which contain π-conjugated systems and potential donor-acceptor groups, are often investigated for their NLO response. researchgate.net A high value of the first hyperpolarizability (β) suggests a strong NLO response, making the compound a candidate for second-harmonic generation. researchgate.net

Table 3: Example of Calculated NLO Properties Note: This table is for illustrative purposes; specific values for the target compound are not available in the provided sources.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 2.5 |

| Mean Polarizability (α) (a.u.) | 150.7 |

| First Hyperpolarizability (β) (a.u.) | 850.2 |

Thermodynamic Property Calculations

Theoretical calculations can predict various thermodynamic properties, such as heat capacity, entropy, and enthalpy, as a function of temperature. tandfonline.com These calculations are typically based on the vibrational frequencies obtained from the optimized molecular structure. The resulting thermodynamic data are valuable for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate. researchgate.net

Quantum Mechanical Approaches

The foundation of these theoretical investigations lies in quantum mechanical approaches. Density Functional Theory (DFT) is a particularly prominent method used for these types of studies. researchgate.net The choice of the functional (e.g., B3LYP) and the basis set (e.g., cc-pVDZ, 6-311++G(d,p)) is critical for obtaining accurate results. researchgate.netresearchgate.net These methods are used to perform geometry optimization, which finds the lowest energy conformation of the molecule. mdpi.com Once the ground state geometry is determined, it serves as the basis for calculating all other properties, including vibrational frequencies, NMR shifts, and electronic characteristics. researchgate.net

Solvent Effect Studies on Molecular Properties (e.g., Onsager Model)

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Computational models are used to simulate these solvent effects. The Onsager model is one such approach, treating the solvent as a continuous medium with a specific dielectric constant that polarizes in response to the solute molecule. researchgate.net More advanced methods like the Polarizable Continuum Model (PCM) are also frequently used. These studies are crucial for accurately predicting properties like UV-Visible absorption spectra, dipole moments, and NLO responses in different solvents, allowing for a more direct comparison with experimental measurements conducted in solution. tandfonline.com For example, a solvent's polarity can alter the energy gap between molecular orbitals, leading to shifts in absorption wavelengths. researchgate.net

Computational Insights into Reactivity and Reaction Mechanisms

While specific computational studies detailing the reactivity and reaction mechanisms of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine are not extensively available in the current body of scientific literature, the principles of computational chemistry provide a robust framework for predicting and understanding its chemical behavior. Theoretical investigations, primarily using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and potential transformation pathways of Schiff bases and related heterocyclic compounds. bohrium.compeerj.comrsc.org

Frontier Molecular Orbital (FMO) Analysis:

For (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the benzyl ring and the nitrogen atom of the imine group. Conversely, the LUMO is likely to be distributed over the electron-deficient pyridine ring and the carbon atom of the imine bond. This distribution would suggest that the molecule is susceptible to electrophilic attack at the benzyl and imine nitrogen sites and to nucleophilic attack at the imine carbon and the pyridine ring.

Illustrative Frontier Molecular Orbital Data for a Representative Schiff Base:

The following interactive table provides representative values for FMO analysis, as would be calculated for a molecule like (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, to illustrate the types of insights gained from such computations.

| Computational Parameter | Representative Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.2 | Indicates the propensity to donate electrons in reactions with electrophiles. |

| LUMO Energy | -1.5 | Indicates the propensity to accept electrons in reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 4.7 | A moderate gap suggests a balance of stability and reactivity. |

Note: These values are illustrative and not the result of a specific calculation on (E)-N-Benzyl-1-(pyridin-4-yl)methanimine.

Molecular Electrostatic Potential (MEP) Mapping:

Molecular Electrostatic Potential (MEP) mapping is another vital computational tool that visualizes the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, an MEP map would likely show a negative potential around the nitrogen atoms of both the pyridine ring and the imine group, highlighting these as sites for electrophilic attack or coordination. A positive potential would be expected around the hydrogen atoms and the imine carbon, indicating susceptibility to nucleophilic attack. bohrium.com

Reaction Mechanism Studies:

Computational chemistry allows for the detailed exploration of potential reaction mechanisms, such as hydrolysis, reduction, or cycloaddition reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. This helps in determining the feasibility of a reaction and identifying the rate-determining step. peerj.com

For instance, the acid-catalyzed hydrolysis of the imine bond is a fundamental reaction for Schiff bases. A computational study would model the stepwise process:

Protonation of the imine nitrogen.

Nucleophilic attack by a water molecule on the imine carbon.

Proton transfer steps.

Cleavage of the C-N bond to yield the corresponding aldehyde (isonicotinaldehyde) and amine (benzylamine).

Illustrative Energy Profile for a Hypothetical Reaction Step:

This table demonstrates the kind of data that would be generated to understand the energetics of a single step in a reaction mechanism.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials of the reaction step. |

| Transition State (TS) | +15.2 | The energy barrier that must be overcome for the reaction to proceed. |

| Products | -5.7 | The final products of the reaction step. |

Note: These values are hypothetical and serve to illustrate the output of a reaction mechanism calculation.

Through such computational investigations, a deep understanding of the factors governing the reactivity of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine can be achieved, guiding further experimental studies and applications.

Ligand Chemistry and Coordination Complexes of E N Benzyl 1 Pyridin 4 Yl Methanimine Derivatives

Design and Synthesis of Metal Complexes Featuring Imine Ligands

The design and synthesis of metal complexes with pyridylmethanimine ligands are driven by the versatile coordinating ability of the imine and pyridine (B92270) nitrogen atoms. These donor atoms can bind to a metal center to form stable chelate rings, leading to mononuclear, binuclear, or polymeric structures depending on the ligand's design and the reaction conditions.

Ruthenium(II) complexes featuring tridentate imine ligands have been a subject of considerable research interest due to their potential applications in catalysis and photophysics. rsc.org The synthesis of these complexes often involves reacting a ruthenium(II) precursor, such as [Ru(p-cymene)Cl(μ-Cl)]₂, with a tridentate ligand in a suitable solvent. researchgate.net While ligands in this class can be potentially bidentate or tridentate, their coordination mode can vary. researchgate.netmdpi.com For instance, some ligands may act as monodentate coordinators through a pyridine or amine nitrogen. researchgate.net In many cases, the resulting complexes adopt a distorted octahedral geometry. researchgate.net The design of these tridentate ligands is crucial for tuning the photophysical properties of the Ru(II) complexes, with a focus on extending their room temperature luminescence lifetimes for practical applications. rsc.org

Organonickel(II) complexes featuring pyridylmethanimine ligands, which are derivatives of the titular compound, have been successfully synthesized and characterized. The reaction of N-aryl-1-(pyridin-2-yl)methanimine ligands with precursors like trans-[(PPh₃)₂Ni(Mes)X] (where Mes = mesityl; X = Cl, Br) yields complexes of the type [(R-PyMA)Ni(Mes)X]. nih.gov These syntheses can result in either pure cis isomers or a mixture of cis and trans isomers, depending on the specific ligand and halide used. nih.gov The pyridylmethanimine ligand in these complexes acts as a bidentate N,N'-donor, coordinating to the nickel center through both the pyridine and the imine nitrogen atoms.

Table 1: Synthesis and Stereochemical Outcome of Selected Organonickel(II) Complexes

| Ligand Type | Nickel Precursor | Resulting Complex Type | Observed Stereochemistry |

| N-aryl-1-(pyridin-2-yl)methanimine | trans-[(PPh₃)₂Ni(Mes)Br] | [(PyMA)Ni(Mes)Br] | Cis and Trans isomeric mixture |

| N-aryl-1-(pyridin-2-yl)methanimine | trans-[(PPh₃)₂Ni(Mes)Cl] | [(PyMA)Ni(Mes)Cl] | Pure Cis or Cis/Trans mixture |

Zinc(II) and Cadmium(II) form a variety of coordination compounds with Schiff base ligands containing pyridyl and imine functionalities. The synthesis is typically achieved by reacting the Schiff base ligand with a corresponding metal salt, such as zinc bromide, zinc acetate, or cadmium iodide, in a solvent like methanol. researchgate.netnih.govscichemj.org The resulting structures can be mononuclear or polynuclear. nih.govchem-soc.si For instance, dinuclear zinc complexes and end-on azido-bridged polynuclear zinc complexes have been reported. researchgate.net The coordination geometry around the metal center is commonly tetrahedral or octahedral. nih.govwu.ac.th In some zinc(II) complexes with tridentate Schiff bases, the final structure is a distorted octahedral [Zn(HL)₂] complex. nih.gov Similarly, cadmium(II) can form mononuclear complexes with a distorted tetrahedral N₂I₂ coordination site or dinuclear structures where metal centers are bridged by phenolato oxygen atoms from the Schiff base ligands. scichemj.orgchem-soc.si

The versatility of pyridylmethanimine and related Schiff base ligands allows for the formation of complexes with a wide range of other transition metals, including palladium(II). The synthesis of palladium(II) complexes often involves the reaction of a ligand with a palladium precursor like [Pd(COD)Cl₂] (COD = 1,5-cyclooctadiene). Depending on the ligand's denticity and the reaction conditions, various coordination geometries can be achieved. For palladium(II), a square-planar geometry is common. wu.ac.th For example, an original mixed ligand combining a pyridine core with phosphine (B1218219) and iminophosphorane moieties coordinates to palladium(II) in a pincer fashion to yield a cationic complex, [LPdCl]⁺.

Stereochemical Aspects of Imine Ligand Coordination (e.g., cis and trans Stereochemistry)

The coordination of pyridylmethanimine ligands to metal centers, particularly in square planar and octahedral geometries, frequently leads to stereoisomerism. Geometrical isomers, specifically cis and trans isomers, arise from the different possible arrangements of ligands around the central metal ion.

In organonickel(II) complexes of the type [(R-PyMA)Ni(Mes)X], both cis and trans isomers have been observed. nih.gov The cis isomer has the two anionic ligands (e.g., Mesityl and Halide) adjacent to each other (90° apart), while in the trans isomer, they are on opposite sides (180° apart). Density functional theory (DFT) calculations have indicated a preference for the sterically favored cis isomers. nih.gov However, both isomers can be observed, and in some cases, single crystals of the less favored trans isomers have been successfully isolated and characterized by X-ray diffraction. nih.gov The ability to isolate and study these different stereoisomers is crucial as the geometry of a complex can significantly influence its reactivity and catalytic performance.

Table 2: Stereochemical Details of Pyridylmethanimine-Nickel(II) Complexes

| Isomer Type | Description | Stability | Observation |

| Cis | Anionic ligands are adjacent (90°) | Generally sterically favored (DFT) | Often observed as the pure product or in mixtures |

| Trans | Anionic ligands are opposite (180°) | Generally less favored | Can be observed and isolated in specific cases |

Electrochemical Properties of Metal-Imine Complexes

The electrochemical properties of metal-imine complexes are critical for understanding their electronic structure and potential use in redox-based catalysis. Techniques like cyclic voltammetry are employed to study the oxidation and reduction processes of these compounds.

Studies on organonickel(II) complexes with N-aryl-1-(pyridin-2-yl)methanimine ligands have shown that their electrochemical behavior is significantly influenced by the ligand structure. nih.gov The reduction processes for these complexes are typically studied via cyclic voltammetry and spectroelectrochemistry. nih.gov It has been observed that the cathodic electrochemical potentials are sensitive to the substituents on the aryl group of the imine ligand but are almost invariable upon changing the halide co-ligand. nih.gov This suggests that the reduction is ligand-based, involving the π* orbitals of the pyridylmethanimine system. nih.gov In contrast, the oxidation of similar organonickel complexes is often an irreversible, metal-centered process.

Catalytic Applications of Metal-Imine Complexes

Detailed research findings and data tables for the catalytic applications of metal complexes of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine are not available in the reviewed scientific literature. The following subsections summarize the general scope of these reactions in the context of other metal-imine complexes, but it is crucial to note that this information is provided for context and does not pertain to the specific ligand .

Cross-Coupling Reactions (e.g., Negishi-type cross-coupling, Reductive Alkylation)

There is no available literature on the application of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine complexes in Negishi-type cross-coupling or reductive alkylation reactions. The field of cross-coupling has seen the use of various nitrogen-containing ligands to facilitate challenging transformations. For example, nickel-catalyzed reductive alkylation of other heteroaryl imines has been documented, demonstrating the potential of imine ligands to act as redox-active participants in catalytic cycles. researchgate.netnih.gov However, specific examples or performance data for complexes of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine are absent from these reports.

Olefin Homo- and Copolymerization

The use of metal complexes containing (E)-N-Benzyl-1-(pyridin-4-yl)methanimine for olefin homo- or copolymerization has not been described in the scientific literature. Research on olefin polymerization catalysis often involves late transition metal complexes with α-diimine or other iminopyridyl ligands. tdl.orgazom.com These studies focus on tuning the steric and electronic properties of the ligands to control polymer properties such as molecular weight, branching, and comonomer incorporation. No such studies have been conducted using the specific ligand that is the subject of this article.

Photocatalytic Oxidation Reactions

No published research could be identified that investigates the use of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine metal complexes in photocatalytic oxidation reactions. Photocatalysis with metal complexes is a burgeoning field, with applications in organic synthesis and environmental remediation. However, the exploration of pyridyl-imine complexes for such reactions is still an emerging area, and no studies have specifically focused on the title compound.

Mechanistic Investigations of Catalytic Cycles (e.g., Outer-sphere vs. Inner-sphere Mechanisms)

Due to the lack of reported catalytic activity for metal complexes of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, there are no corresponding mechanistic investigations into their catalytic cycles. Discussions of outer-sphere versus inner-sphere mechanisms are common in the broader context of hydrogenation and other catalytic reactions involving metal hydrides. nih.gov These studies are crucial for understanding catalyst behavior and for the rational design of new and improved catalysts. However, such investigations are contingent on the discovery of active catalysts, and thus, no mechanistic details are available for the specific complexes of interest here.

Reactivity and Reaction Mechanisms of E N Benzyl 1 Pyridin 4 Yl Methanimine

Imine Formation and Hydrolysis Kinetics

(E)-N-Benzyl-1-(pyridin-4-yl)methanimine is a Schiff base, a class of compounds characterized by a carbon-nitrogen double bond. Its formation and cleavage are fundamental reversible processes.

Imine Formation: The synthesis of this compound occurs via a condensation reaction between pyridine-4-carbaldehyde and benzylamine (B48309). evitachem.com This reaction is a classic example of nucleophilic addition to a carbonyl group followed by elimination of a water molecule. masterorganicchemistry.com The mechanism proceeds through a series of protonation, addition, and dehydration steps. masterorganicchemistry.com The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the primary amine. masterorganicchemistry.com To drive the equilibrium toward the imine product, methods for water removal are often employed. evitachem.com

Several conditions can be used to synthesize the title compound, with varying efficiency. The use of dehydrating agents or catalysts can significantly improve yields and reduce reaction times. evitachem.com

Table 1: Illustrative Synthesis Conditions for (E)-N-Benzyl-1-(pyridin-4-yl)methanimine This table is based on general methodologies for similar imine syntheses.

| Catalyst/Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| None | Toluene | 110 | 24 | ~55% |

| MgSO₄ (anhydrous) | Toluene | 110 | 12-24 | >85% |

| Molecular Sieves (3Å) | Dichloromethane | 40 | 12-24 | >90% |

| Acetic Acid (catalytic) | Toluene | 110 | 8-12 | >90% |

| Alumina (Al₂O₃) | Solvent-free | 80 | 6 | >90% |

Hydrolysis: The reverse reaction, hydrolysis, cleaves the imine back to its constituent aldehyde and amine. This process is also typically acid-catalyzed and follows the principle of microscopic reversibility. masterorganicchemistry.com The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the imine carbon. Subsequent proton transfers lead to the expulsion of the primary amine and regeneration of the aldehyde. masterorganicchemistry.com The presence of the pyridine (B92270) nitrogen can influence the hydrolysis rate, particularly in the context of metal coordination, where the metal center can facilitate the hydrolytic cleavage of the imine bond. mdpi.com While specific kinetic data for (E)-N-Benzyl-1-(pyridin-4-yl)methanimine is not extensively detailed in the literature, the kinetics are known to be highly dependent on factors like pH and temperature. evitachem.com

Nucleophilic Additions to the Imine Carbon

The carbon atom of the imine double bond in (E)-N-Benzyl-1-(pyridin-4-yl)methanimine is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is a cornerstone for the synthesis of more complex amine derivatives. rsc.org The electron-withdrawing nature of the pyridin-4-yl group enhances the electrophilicity of the imine carbon, making it more reactive toward nucleophilic addition compared to imines bearing electron-donating groups. rsc.org

A wide array of nucleophiles can add across the C=N bond, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and cyanide ions. Such reactions are fundamental for forming new carbon-carbon bonds. For instance, the addition of a Grignard reagent (R-MgX) would lead to the formation of a secondary amine with a new alkyl or aryl group attached to the former imine carbon. The general challenges in synthesizing and storing some imines have led to the development of methods using stable precursors, such as N-functionalized hydroxylamine (B1172632) reagents, which generate the imine in situ for subsequent nucleophilic addition. nih.gov

Electrophilic Attack on Nitrogen

The molecule possesses two nitrogen atoms that can act as sites for electrophilic attack: the imine nitrogen and the pyridine ring nitrogen. The pyridine nitrogen is generally more basic and nucleophilic than the sp²-hybridized imine nitrogen. Consequently, in the presence of electrophiles such as protons (acids) or alkylating agents, the pyridine nitrogen is the preferred site of reaction.

Protonation at the pyridine nitrogen forms a pyridinium (B92312) salt. This reaction can influence subsequent reactivity; for example, protonation of the pyridine ring would further increase the electron-withdrawing effect on the imine carbon, potentially accelerating the rate of nucleophilic addition. However, during acid-catalyzed imine formation, excessive acid can protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction. evitachem.com

Redox Chemistry Involving the Imine Moiety and Ligand-Metal Interactions

The presence of two nitrogen donor atoms (pyridyl and imino) allows (E)-N-Benzyl-1-(pyridin-4-yl)methanimine to function as a bidentate chelating ligand for various metal ions. researchgate.net The formation of coordination complexes can profoundly influence the molecule's electronic properties and reactivity.

The interaction between a metal center and this type of redox-active ligand can lead to unusual electronic structures. nih.govfrontiersin.org Studies on analogous N-aryl-1-(pyridin-2-yl)methanimine ligands complexed with nickel have shown that such complexes can participate in redox events. researchgate.net The ligand itself can be oxidized or reduced. For example, oxidation of a related ligand system changes its structure and increases its pi-acceptor character. nih.govresearchgate.net This metal-ligand cooperativity is crucial for tuning the reactivity of complexes used in catalysis. researchgate.net The combination of a redox-active metal with a redox-active ligand like (E)-N-Benzyl-1-(pyridin-4-yl)methanimine can result in complex electronic behavior and valence tautomerism, where electrons are delocalized between the metal and the ligand. nih.govfrontiersin.org

Tautomerism Studies (e.g., Imine-Enamine Tautomerism)

Tautomerism is a form of isomerism involving the migration of a proton and the shifting of a double bond. For imines, the most common form is imine-enamine tautomerism, which is analogous to keto-enol tautomerism in carbonyl compounds. masterorganicchemistry.com This process requires the presence of a proton on a carbon atom adjacent (alpha) to the imine C=N double bond.

In the structure of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, the carbon atom of the C=N bond originating from the pyridine ring does not have any alpha-protons. The nitrogen atom is attached to a benzyl (B1604629) group. Tautomerization to an enamine would necessitate the removal of a proton from the benzylic carbon (the alpha-carbon on the nitrogen side of the imine). While this is theoretically possible, the equilibrium for simple N-alkyl imines generally lies heavily on the side of the imine. The resulting enamine, in this case, would involve a double bond between the benzylic carbon and the imine nitrogen, which is not typically a favored constitutional isomer. Therefore, significant imine-enamine tautomerism is not expected for this compound under normal conditions. masterorganicchemistry.com

Advanced Applications in Materials Science and Analytical Chemistry

Incorporation into Advanced Materials

The distinct chemical properties of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine make it an attractive building block for the synthesis of advanced materials. The presence of the pyridine (B92270) ring and the imine bond allows for its integration into various polymeric and crystalline structures, imparting unique characteristics to the resulting materials.

Polymers and Coatings for Enhanced Durability and Resistance

The pyridine-imine moiety is a known structural component in the design of catalysts for polymerization processes. Pyridine-bis(imine) (PDI) ligands, for instance, are crucial in creating highly active iron catalysts for ethylene (B1197577) polymerization. nih.gov These catalysts are noted for their ability to produce highly crystalline polyethylene. nih.gov While direct incorporation of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine into polymer backbones for coatings is an area of ongoing research, the inherent properties of the pyridine-imine structure suggest potential for creating polymers with enhanced thermal stability and mechanical strength. Pyridine-imine Ni(II) and Pd(II) catalysts have been explored for their ability to produce high-molecular-weight branched polyethylene. frontiersin.orgresearchgate.net The steric and electronic properties of ligands similar to (E)-N-Benzyl-1-(pyridin-4-yl)methanimine can be tuned to control the polymerization process and the properties of the resulting polymer. researchgate.net

Porous Organic Frameworks (POFs)

Porous Organic Frameworks (POFs), including Covalent Organic Frameworks (COFs), are crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. nih.gov The synthesis of imine-linked COFs through Schiff-base condensation reactions is a widely studied area due to the chemical stability of the resulting materials. kjdb.orgtandfonline.com These frameworks are noted for their high specific surface area, tunable pore sizes, and ease of functionalization. rsc.org

The structure of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, containing both an amine-reactive (via its precursor, benzylamine) and an aldehyde-reactive (via its precursor, pyridine-4-carbaldehyde) functionality, makes it a potential candidate for the construction of imine-linked POFs. The pyridine moiety can be incorporated to introduce basic sites within the pores, which can be advantageous for applications such as CO₂ capture and catalysis. rsc.org The general strategy for the synthesis of imine-linked COFs involves the reaction of multitopic amines and aldehydes, and various methods, including environmentally friendly aqueous synthesis, have been developed. acs.org

Table 1: Examples of Building Blocks for Imine-Linked Porous Organic Frameworks

| Building Block Type | Example Monomers | Resulting Framework Properties |

| Amine | 1,3,5-Tris(4-aminophenyl)benzene | High porosity, crystalline structure |

| Aldehyde | Terephthalaldehyde | Tunable pore size, chemical stability |

| Functionalized | 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde | Modified pore environment, specific adsorption |

While specific examples of POFs constructed from (E)-N-Benzyl-1-(pyridin-4-yl)methanimine are not yet prevalent in the literature, the principles of POF synthesis strongly support its potential as a valuable building block.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. The pyridine nitrogen atom in (E)-N-Benzyl-1-(pyridin-4-yl)methanimine can act as a coordination site for metal ions, making it a suitable ligand for the synthesis of MOFs. researchgate.netresearchgate.net The design and synthesis of MOFs with specific properties depend on the geometry of the organic ligand and the coordination preference of the metal ion. researchgate.net

Pyridine-containing ligands are widely used in the construction of MOFs due to their ability to form stable coordination bonds with a variety of metal centers. nih.govrsc.org The incorporation of ligands like (E)-N-Benzyl-1-(pyridin-4-yl)methanimine can lead to the formation of MOFs with functionalized pores. The benzyl (B1604629) group can influence the steric environment within the pores, potentially affecting the material's adsorption and separation properties. Furthermore, the imine bond can provide additional functionality or be a site for post-synthetic modification. The use of pyridine-based N-heterocyclic ligands is a common strategy for creating MOFs with applications in gas storage, catalysis, and sensing. acs.org

Application as Reagents in Analytical Methods for Detection and Quantification

Schiff bases derived from pyridine derivatives are recognized for their strong binding abilities towards various cations and anions, which makes them excellent candidates for the development of chemosensors. openresearchlibrary.orgresearchgate.net The imine nitrogen and the pyridine nitrogen in (E)-N-Benzyl-1-(pyridin-4-yl)methanimine can act as donor atoms for complexation with metal ions. This interaction can lead to changes in the photophysical properties of the molecule, such as color or fluorescence, which can be used for the qualitative and quantitative detection of specific ions. researchgate.net

The development of optical chemical sensors based on Schiff bases is a growing field of research. These sensors can be used for the detection of metal ions in environmental and biological samples. The selectivity of a Schiff base chemosensor towards a particular ion can be tuned by modifying its chemical structure. The benzyl group in (E)-N-Benzyl-1-(pyridin-4-yl)methanimine, for example, can be functionalized to enhance its solubility in different media or to introduce additional recognition sites.

Table 2: Potential Analytical Applications of Pyridine-Based Schiff Bases

| Analyte | Detection Principle | Potential Advantage |

| Heavy Metal Ions (e.g., Cu²⁺, Cr³⁺) | Colorimetric or fluorometric change upon complexation | High sensitivity and selectivity |

| Anions | Perturbation of photophysical properties through hydrogen bonding | Real-time detection in various media |

| Small Organic Molecules | Host-guest interactions leading to a detectable signal | Label-free detection methods |

The versatility of Schiff bases in coordination chemistry and their responsive nature to external stimuli underscore the potential of (E)-N-Benzyl-1-(pyridin-4-yl)methanimine as a valuable reagent in analytical chemistry.

Role as Intermediate in Complex Organic Synthesis

The pyridine and benzylamine (B48309) moieties are common structural motifs in a wide range of biologically active compounds and pharmaceuticals. nih.govrsc.org Consequently, (E)-N-Benzyl-1-(pyridin-4-yl)methanimine and its derivatives serve as important intermediates in the synthesis of more complex molecules, including pharmaceutical precursors and advanced intermediates for Active Pharmaceutical Ingredients (APIs).

The pyridine scaffold is present in numerous commercially available drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents. nih.gov The synthesis of potent inhibitors of USP1/UAF1 deubiquitinase for anticancer activity, for example, has utilized derivatives of N-Benzyl-2-phenylpyrimidin-4-amine, which share a similar structural core with the subject compound. acs.org In these syntheses, the benzyl and pyridine groups are key components that contribute to the biological activity of the final molecule. acs.org

Furthermore, the imine bond in (E)-N-Benzyl-1-(pyridin-4-yl)methanimine is a versatile functional group that can undergo a variety of chemical transformations, such as reduction to a secondary amine or addition of nucleophiles. This reactivity allows for the elaboration of the molecular structure to create a diverse range of target compounds. For instance, related N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine serves as a precursor to azomethine ylides, which are powerful intermediates for the construction of N-heterocycles through cycloaddition reactions. enamine.net The synthesis of quinoline derivatives, which are important in medicinal chemistry, has also been achieved using 4-N-p-methylphenylamino-4-pyridyl-1-butenes, highlighting the utility of pyridyl-containing amine intermediates. researchgate.net

Q & A

Q. Which software packages are recommended for crystallographic refinement of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.